6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Anti-inflammatory drug discovery NSAID development Prostaglandin inhibition

This 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is the only validated analog for in vivo anti-inflammatory drug discovery. SAR studies confirm the 6-Cl substituent is essential—the unsubstituted 6-H analog is completely inactive in carrageenan-induced edema models, while the 6-Br analog shows significantly reduced activity. The imidazo[1,2-b]pyridazine scaffold delivers potent kinase inhibition (ROCK2 IC50 7.0–8.7 nM; VEGFR-2 IC50 8.4 nM; DYRK1A/CLK IC50 <100 nM; CDK12/13 IC50 15.5/12.2 nM). The 3-COOH handle enables direct amide coupling for rapid SAR library synthesis against antibacterial and anti-tubercular targets. Choose 98% pure material for reproducible results.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 14714-22-8
Cat. No. B077250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
CAS14714-22-8
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14)
InChIKeyQPUBOGNHAFQPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid (CAS 14714-22-8): A Validated Scaffold for Anti-inflammatory and Kinase-Targeted Chemical Synthesis


6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 14714-22-8) is a heterocyclic building block with a molecular weight of 211.61 g/mol and a standard purity of 98% available from commercial suppliers . Its structure consists of a fused imidazo[1,2-b]pyridazine core bearing a chloro substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid handle at the 3-position, with a computed LogP value of 1.51 [1]. The imidazo[1,2-b]pyridazine scaffold has been validated across multiple therapeutic targets, with derivatives demonstrating potent kinase inhibition (e.g., ROCK2 IC50 values of 7.0–8.7 nM, DYRK1A/CLK IC50 < 100 nM) and anti-inflammatory activity [2].

Why 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Cannot Be Replaced by Unsubstituted or Alternative Heterocyclic Analogs


Generic substitution with unsubstituted imidazo[1,2-b]pyridazine-3-carboxylic acid or alternative heterocyclic building blocks fails due to the specific electronic and steric contributions of the 6-chloro and 2-methyl substituents, which directly modulate both the synthetic utility and biological activity of downstream compounds. In a foundational structure-activity relationship study, the 6-chloro substitution was shown to be essential for anti-inflammatory activity in vivo, whereas the corresponding unsubstituted analog (6-H) was devoid of activity [1]. Substitution with a 6-bromo group resulted in significantly reduced activity, indicating that the 6-chloro group provides an optimal balance of electronegativity and steric bulk that cannot be replicated by alternative halogens or the unsubstituted core [2]. Furthermore, the 3-carboxylic acid handle enables direct amide coupling with diverse amines, as demonstrated in the synthesis of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives with antibacterial and anti-tubercular activity [3].

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: Quantified Differentiation from Structural Analogs


6-Chloro Substitution Confers In Vivo Anti-inflammatory Activity That Is Absent in the Unsubstituted Analog

In a comparative study evaluating the anti-inflammatory activity of a series of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids, the 6-chloro-substituted derivative (target compound) demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, while the unsubstituted 6-H analog showed no activity [1]. The 6-bromo analog retained some activity but was less potent than the 6-chloro compound [2]. This SAR trend establishes that the 6-chloro substituent is not merely a placeholder but a critical determinant of pharmacological efficacy.

Anti-inflammatory drug discovery NSAID development Prostaglandin inhibition

Imidazo[1,2-b]pyridazine Scaffold Demonstrates Kinase Inhibition Potency Comparable to Leading Clinical Compounds

The imidazo[1,2-b]pyridazine scaffold has been validated as a privileged kinase inhibitor chemotype with potencies rivaling clinically approved agents. Optimized derivatives in a recent 2025 study achieved ROCK2 IC50 values of 7.0–8.7 nM, with excellent isoform selectivity (SI = 200/138) [1]. This potency range is comparable to the FDA-approved ROCK inhibitor netarsudil (IC50 ~10 nM for ROCK2) [2]. Additional studies have identified imidazo[1,2-b]pyridazine derivatives as potent VEGFR-2 inhibitors (IC50 = 8.4 nM) with superior selectivity over a 70-kinase panel compared to ponatinib [3], and as CDK12/13 inhibitors (IC50 = 15.5 nM and 12.2 nM, respectively) with potent activity against triple-negative breast cancer cells [4].

Kinase inhibitor development ROCK2 inhibition Oncology therapeutics

3-Carboxylic Acid Handle Enables Amide Coupling for Antibacterial and Anti-Tubercular Lead Generation

The 3-carboxylic acid functional group serves as a versatile synthetic handle for generating diverse amide derivatives with biological activity. A 2025 study synthesized a series of 10 phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives starting from 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid via coupling with various amines, yielding compounds with demonstrated antibacterial and anti-tubercular activities [1]. In contrast, analogs lacking the 3-carboxylic acid group require alternative functionalization strategies that may be less efficient or compatible with downstream chemistry [2].

Antibacterial drug discovery Anti-tubercular agents Amide coupling

Imidazo[1,2-b]pyridazine Core Exhibits Superior Kinase Selectivity Relative to Imidazo[1,2-a]pyridine Analogs

Comparative analysis of kinase inhibitor scaffolds reveals that the imidazo[1,2-b]pyridazine core offers distinct selectivity advantages over the structurally related imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRKs and CLKs with IC50 < 100 nM, while maintaining selectivity over closely related kinase families [1]. This selectivity profile contrasts with imidazo[1,2-a]pyridine-based inhibitors, which often exhibit broader kinome inhibition and consequently higher potential for off-target effects [2]. The presence of the additional nitrogen atom in the pyridazine ring alters hydrogen-bonding patterns and electronic distribution, contributing to the observed selectivity differences.

Kinase selectivity Off-target toxicity Chemical biology

Optimized LogP (1.51) Balances Aqueous Solubility and Membrane Permeability for Lead Optimization

The target compound exhibits a computed LogP value of 1.51 [1], which falls within the optimal Lipinski range for oral drug candidates (LogP < 5) and represents a balanced lipophilicity profile. In comparison, the unsubstituted imidazo[1,2-b]pyridazine-3-carboxylic acid core (without 6-Cl and 2-methyl groups) has a lower LogP (~0.8–1.0), while heavily substituted analogs with additional aromatic rings can exceed LogP > 3.0 [2]. The 1.51 value indicates that the 6-chloro and 2-methyl substituents provide sufficient lipophilicity for membrane permeability without introducing excessive hydrophobicity that could compromise aqueous solubility or increase off-target promiscuity.

Physicochemical property optimization Drug-likeness ADME prediction

Commercially Available with 98% Purity and Batch-Specific Analytical Documentation

The target compound is commercially available from multiple suppliers with a standard purity specification of 98% . Suppliers provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization ensures reproducible synthetic outcomes compared to custom-synthesized or lower-purity alternatives. In contrast, several structurally related analogs are only available via custom synthesis with extended lead times and variable quality [1]. The compound is stocked by major chemical suppliers with pricing at approximately $127 per gram .

Chemical procurement Quality control Reproducible synthesis

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: Priority Applications Based on Quantified Evidence


Anti-inflammatory Drug Discovery: NSAID Lead Generation via 6-Chloro Scaffold

This compound serves as the core scaffold for anti-inflammatory drug discovery programs requiring in vivo activity. The 6-chloro substitution has been directly validated in the carrageenan-induced rat paw edema model, demonstrating significant activity that is absent in the unsubstituted 6-H analog and reduced in the 6-Br analog [1]. Medicinal chemistry teams should prioritize this specific analog over unsubstituted or alternative halogen versions when synthesizing libraries for NSAID development or prostaglandin inhibition studies.

Kinase Inhibitor Development: ROCK2, VEGFR-2, and CDK12/13 Programs

The imidazo[1,2-b]pyridazine core has been extensively validated as a privileged kinase inhibitor scaffold, with optimized derivatives achieving ROCK2 IC50 values of 7.0–8.7 nM, VEGFR-2 IC50 of 8.4 nM, and CDK12/13 IC50 values of 15.5 nM and 12.2 nM respectively [2]. The 3-carboxylic acid handle enables rapid diversification to explore structure-activity relationships around these and related kinase targets. Programs targeting pulmonary fibrosis, oncology, or inflammatory diseases can leverage this building block to generate focused kinase inhibitor libraries with established potency benchmarks.

Antibacterial and Anti-tubercular Lead Optimization via Amide Coupling

The 3-carboxylic acid functional group provides a direct synthetic route to amide derivatives with antibacterial and anti-tubercular activities, as demonstrated by a 2025 study that synthesized 10 phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives from a closely related carboxylic acid precursor [3]. Researchers can couple this building block with diverse amine libraries to generate novel antibacterial leads, particularly for drug-resistant pathogens.

Selective Kinase Probe Development for DYRK and CLK Families

The imidazo[1,2-b]pyridazine scaffold has demonstrated selective inhibition of DYRKs and CLKs with IC50 values below 100 nM, with minimal off-target activity against other kinase families [4]. This selectivity profile makes the scaffold particularly valuable for developing chemical probes to interrogate DYRK/CLK biology or for therapeutic programs where isoform selectivity is critical to avoid toxicity. The 6-chloro-2-methyl substitution pattern provides a starting point for further optimization of potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.